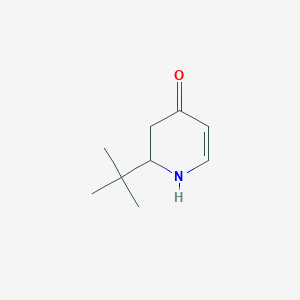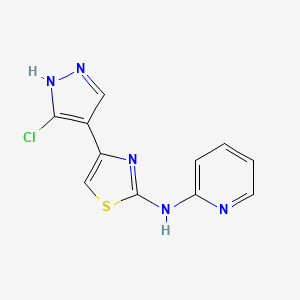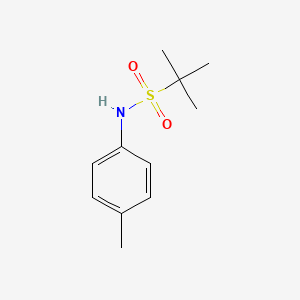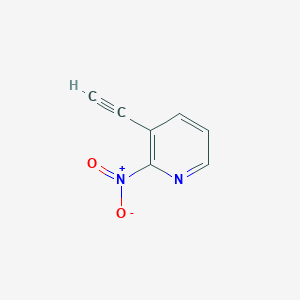
3-Ethynyl-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-2-nitropyridine is a heterocyclic organic compound featuring a pyridine ring substituted with an ethynyl group at the third position and a nitro group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate ethynyl halide and a palladium catalyst .
Industrial Production Methods: Industrial production of 3-Ethynyl-2-nitropyridine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ethynyl group can participate in hydrogenation reactions to form alkenes or alkanes.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Ammonia (NH₃) or amines in the presence of a base.
Major Products:
Oxidation: 3-Amino-2-nitropyridine.
Reduction: 3-Ethynyl-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethynyl-2-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism by which 3-Ethynyl-2-nitropyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethynyl group can also participate in covalent bonding with target proteins, modulating their activity .
Comparaison Avec Des Composés Similaires
3-Nitropyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynylpyridine: Lacks the nitro group, resulting in different reactivity and biological properties.
3-Ethynylpyridine: Lacks the nitro group, affecting its chemical and biological behavior.
Propriétés
Numéro CAS |
1044038-50-7 |
|---|---|
Formule moléculaire |
C7H4N2O2 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
3-ethynyl-2-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-4-3-5-8-7(6)9(10)11/h1,3-5H |
Clé InChI |
LWLQYWCSTRRVFE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(N=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


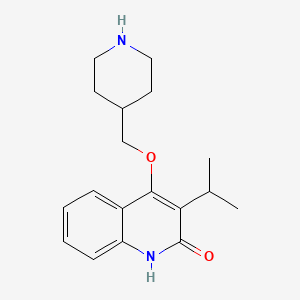

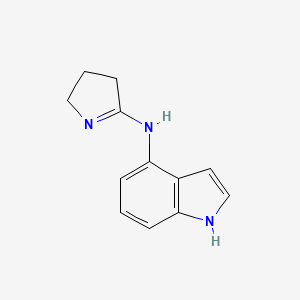
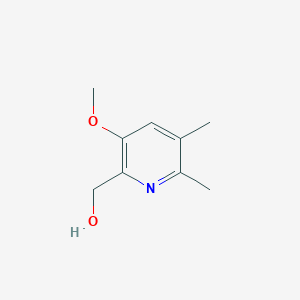
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
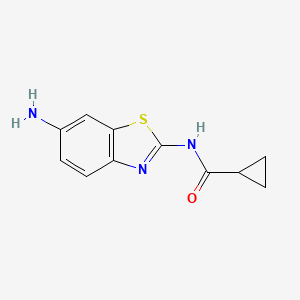
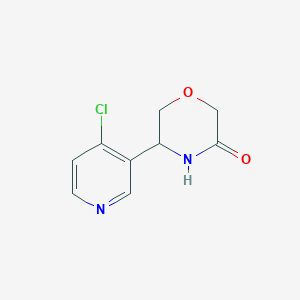
![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
